NSC 694623

Epigenetics Cancer Biology Histone Acetyltransferase

NSC 694623 (CAS 907957-34-0) is a selective PCAF inhibitor with IC50 15.9 μM, exhibiting 3-100x higher potency than anacardic acid or CAY10669. Features ≥99% purity and 125 mg/mL DMSO solubility. Validated antiproliferative activity in SK-N-SH (IC50 8.93 μM). Serves as benchmark reference for HAT selectivity profiling and positive control in HTS campaigns.

Molecular Formula C16H16N2OS
Molecular Weight 284.4 g/mol
Cat. No. B10857048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 694623
Molecular FormulaC16H16N2OS
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N2C(=O)C3=C(S2)N=CC=C3
InChIInChI=1S/C16H16N2OS/c1-2-3-5-12-7-9-13(10-8-12)18-16(19)14-6-4-11-17-15(14)20-18/h4,6-11H,2-3,5H2,1H3
InChIKeyXNGPPEMGIZDPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC 694623 (2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one) Chemical Identity and Mechanism for Laboratory Procurement


NSC 694623 is a small-molecule histone acetyltransferase (HAT) inhibitor that selectively targets the p300/CBP-associated factor (PCAF) . It is a heterocyclic compound belonging to the isothiazolo[5,4-b]pyridine class, with a molecular formula of C16H16N2OS and a molecular weight of 284.38 g/mol . The compound was originally identified through the National Cancer Institute's (NCI) antitumor screening program and is supplied as a high-purity (≥99%) solid for research applications .

NSC 694623 Procurement: Why Class-Level HAT Inhibitor Substitution Introduces Experimental Variability


Histone acetyltransferase (HAT) inhibitors exhibit profound divergence in potency, selectivity, and physiochemical properties. NSC 694623 demonstrates an IC50 of 15.9 μM against recombinant PCAF, whereas widely cited alternative PCAF inhibitors such as anacardic acid (IC50 ≈5,000 μM) and CAY10669 (IC50 662 μM) differ by orders of magnitude. Furthermore, the isothiazolo[5,4-b]pyridine scaffold of NSC 694623 confers distinct solubility characteristics (125 mg/mL in DMSO) that are not mirrored by structurally unrelated HAT inhibitors (e.g., garcinol, curcumin). Substituting NSC 694623 with a non-identical HAT inhibitor without prior validation introduces uncontrolled variables into experimental systems, potentially confounding dose-response relationships and mechanistic interpretations. The quantitative evidence below establishes the specific performance boundaries of NSC 694623 relative to alternative PCAF-targeting agents.

NSC 694623 Quantitative Differentiation Against PCAF Inhibitor Comparators: A Procurement Evidence Guide


NSC 694623 Exhibits 40-Fold Greater PCAF Inhibitory Potency Than Anacardic Acid

NSC 694623 inhibits recombinant PCAF with an IC50 of 15.9 μM . In contrast, the widely used natural product HAT inhibitor anacardic acid exhibits an IC50 of approximately 5,000 μM against the same target under comparable biochemical assay conditions . This represents a >300-fold difference in potency, establishing NSC 694623 as a more experimentally tractable tool for PCAF inhibition in cellular models where achieving sufficient target engagement without solvent toxicity is critical.

Epigenetics Cancer Biology Histone Acetyltransferase

NSC 694623 Demonstrates 42-Fold Superior PCAF Inhibition Compared to CAY10669

Against recombinant PCAF, NSC 694623 displays an IC50 of 15.9 μM , while the synthetic HAT inhibitor CAY10669 exhibits an IC50 of 662 μM under comparable conditions . This 42-fold difference in potency underscores that CAY10669 cannot be used as an equivalent replacement for NSC 694623 in dose-response experiments targeting PCAF-dependent acetylation events.

Epigenetics Cancer Chemical Probe

NSC 694623 Exhibits Differential Antiproliferative Activity in SK-N-SH Neuroblastoma Cells

NSC 694623 inhibits proliferation of SK-N-SH neuroblastoma cells with an IC50 of 8.93 μM . While direct comparative data against other PCAF inhibitors in the same cell line are not available, the observed cellular potency aligns with its biochemical PCAF inhibition and provides a benchmark for assay development. In contrast, PCAF-IN-1, a structurally distinct PCAF inhibitor, exhibits IC50 values ranging from 3.76 μM to 9.71 μM across different cancer cell lines (HCT-116, HePG-2, MCF-7, PC3) [1], indicating that cellular sensitivity to PCAF inhibition is both compound- and cell-type-specific.

Neuroblastoma Cancer Cell Proliferation

NSC 694623 High DMSO Solubility Enables Flexible In Vitro Dosing Regimens

NSC 694623 demonstrates solubility of 125 mg/mL (439.55 mM) in DMSO with ultrasonic assistance and warming to 60°C . This solubility profile permits the preparation of highly concentrated stock solutions, facilitating dose-response studies across a wide concentration range without exceeding recommended DMSO concentrations (<0.1% v/v). In comparison, many natural product HAT inhibitors (e.g., garcinol, curcumin) exhibit limited aqueous and organic solubility, requiring specialized formulation strategies that introduce additional experimental variability.

Solubility Formulation In Vitro

NSC 694623 Vendor Purity Ranges from 99% to 99.87% Ensure Lot-to-Lot Reproducibility

Multiple vendors supply NSC 694623 with certified purity levels ranging from 99% (Aladdin) to 99.87% (TargetMol) and 99.36% (MedChemExpress) . This consistent high purity across suppliers minimizes the risk of confounding biological activity due to impurities or degradation products. In contrast, some early-generation HAT inhibitors (e.g., anacardic acid) are supplied with variable purity (typically 90-98%) and may contain isomers or oxidation byproducts that complicate data interpretation.

Purity Quality Control Reproducibility

NSC 694623 Optimal Use Cases in Epigenetic and Cancer Biology Research


PCAF-Dependent Histone Acetylation Studies in Neuroblastoma Models

Given its PCAF IC50 of 15.9 μM and antiproliferative IC50 of 8.93 μM in SK-N-SH cells, NSC 694623 is optimally suited for investigating PCAF-mediated histone acetylation dynamics and downstream gene expression changes in neuroblastoma. The compound's cellular potency permits assessment of target engagement at concentrations that avoid overt cytotoxicity .

Dose-Response and Synergy Screening in Epigenetic Combination Therapies

The high DMSO solubility (125 mg/mL) and consistent vendor purity (≥99%) make NSC 694623 ideal for generating precise dose-response curves and for combination screening with other epigenetic modulators (e.g., HDAC inhibitors, DNMT inhibitors) where accurate control of inhibitor concentration is paramount .

Comparative HAT Inhibitor Profiling to Establish Selectivity Windows

NSC 694623's intermediate potency (15.9 μM) relative to more potent PCAF inhibitors (e.g., PCAF-IN-1, IC50 5.31 μM) [1] positions it as a valuable reference compound for establishing selectivity windows across the HAT family. Researchers can use NSC 694623 as a benchmark to calibrate assay sensitivity and to differentiate PCAF-dependent effects from off-target HAT inhibition.

Validating PCAF as a Target in High-Throughput Screening (HTS) Assays

Due to its robust biochemical activity and well-characterized solubility, NSC 694623 serves as an excellent positive control for HTS campaigns aimed at identifying novel PCAF inhibitors. Its potency is sufficient to generate a clear signal window, yet not so potent as to saturate assay conditions at low concentrations .

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